![molecular formula C26H24N6O3 B2872171 N,2-双(2-甲氧苯基)-5-甲基-7-(吡啶-3-基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 539830-91-6](/img/structure/B2872171.png)

N,2-双(2-甲氧苯基)-5-甲基-7-(吡啶-3-基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

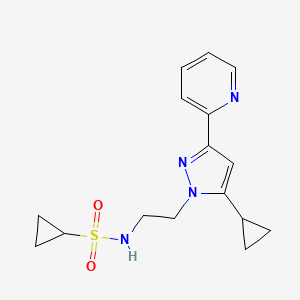

“N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their diverse pharmacological activities, including anti-HIV and antibacterial activities .

Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction . A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using diffraction analysis . The compound crystallized with a single molecule in the unit cell of a primitive crystal system with a P-1 space group .Chemical Reactions Analysis

Triazolo-pyrimidines can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .科学研究应用

新型合成方法

三唑并嘧啶衍生物的合成,包括与本产品类似的化合物,采用了各种新型合成策略。例如,通过涉及 N-(取代苯基)-4-甲基-3-氧代戊酰胺、3-氨基-1,2,4-三唑和不同醛的过程,有效合成了系列 N,7-双(取代苯基)-4,7-二氢-5-异丙基-[1,2,4]三唑-[1,5-a]嘧啶-6-甲酰胺衍生物。该方法突出了三唑并嘧啶支架在合成生物学相关分子中的多功能性和反应性 (Chauhan & Ram, 2019)。另一种方法涉及苯基碘双(三氟乙酸酯)介导的分子内环化,用于合成 1,2,4-三唑并[1,5-a]吡啶,展示了一种在高产率和短反应时间内构建复杂杂环化合物的无金属策略 (Zheng et al., 2014)。

生物学和抗菌评价

研究还集中在评估三唑并嘧啶衍生物的生物活性。一项关于包括与三唑并嘧啶相关的结构在内的噻并嘧啶衍生物的合成和抗菌评价的研究证明了显着的抗菌活性,突出了这些化合物开发新型抗菌剂的潜力 (Bhuiyan et al., 2006)。

超分子组装

三唑并嘧啶衍生物也因其在形成超分子组装中的潜力而受到研究。一项研究描述了新型嘧啶衍生物的合成,并将它们作为与二氮杂-18-冠-6 共结晶的配体进行了研究,通过广泛的氢键形成了复杂的 2D 和 3D 网络。这项研究开辟了利用这些化合物设计具有特定结构和功能特性的新型材料的途径 (Fonari et al., 2004)。

作用机制

Target of Action

It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, which this compound is a part of, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes such as immune response, oxygen sensing, and signal transduction .

Mode of Action

Triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound may interact with its targets through binding, leading to changes in the targets’ functions.

Biochemical Pathways

Given the known targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects would depend on the specific pathway and target involved.

Result of Action

Given the known activities of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may have effects such as modulation of immune response, alteration of oxygen sensing, and inhibition of signal transduction .

Action Environment

For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability.

This compound, as part of the 1,2,4-triazolo[1,5-a]pyrimidine derivatives, holds promise for various therapeutic applications due to its potential biological activities .

安全和危害

未来方向

属性

IUPAC Name |

N,2-bis(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-11-5-7-13-21(19)35-3)23(17-9-8-14-27-15-17)32-26(28-16)30-24(31-32)18-10-4-6-12-20(18)34-2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYELYFKKNIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)

![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)